molecular formula C10H13NOS B15245584 3-Morpholinobenzenethiol

3-Morpholinobenzenethiol

Cat. No.: B15245584
M. Wt: 195.28 g/mol
InChI Key: KYKPVPGAFFFQLR-UHFFFAOYSA-N
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Description

3-Morpholinobenzenethiol: is an organic compound that features a morpholine ring attached to a benzene ring with a thiol group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinobenzenethiol typically involves the introduction of a morpholine ring to a benzene derivative followed by the addition of a thiol group. One common method involves the reaction of 3-chlorobenzenethiol with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinobenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 3-Morpholinobenzenethiol is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the interactions of thiol groups with proteins and other biomolecules. It may also be used in the development of thiol-based inhibitors for various enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target thiol-containing enzymes or proteins. Its morpholine ring can enhance the solubility and bioavailability of drug candidates.

Industry: In industrial applications, this compound can be used as a corrosion inhibitor, stabilizer, or additive in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Morpholinobenzenethiol involves its interaction with thiol groups in proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and facilitate its interaction with biological targets.

Comparison with Similar Compounds

    4-Morpholinobenzenethiol: Similar structure but with the thiol group at the fourth position.

    2-Morpholinobenzenethiol: Thiol group at the second position.

    3-Morpholinobenzenesulfonic acid: Sulfonic acid group instead of a thiol group.

Uniqueness: 3-Morpholinobenzenethiol is unique due to the specific positioning of the morpholine ring and thiol group, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

3-morpholin-4-ylbenzenethiol

InChI

InChI=1S/C10H13NOS/c13-10-3-1-2-9(8-10)11-4-6-12-7-5-11/h1-3,8,13H,4-7H2

InChI Key

KYKPVPGAFFFQLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)S

Origin of Product

United States

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